6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]

Medicinal chemistry Lipophilicity optimization Lead optimization

6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] (CAS 1254344-95-0) is a spirocyclic heterocycle in which a cyclohexane ring is joined through a quaternary carbon to the 4-position of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. The formal molecular formula is C₁₂H₁₇NS with a molecular weight of 207.34 g·mol⁻¹.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
Cat. No. B13066808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3=C(CCN2)SC=C3
InChIInChI=1S/C12H17NS/c1-2-6-12(7-3-1)10-5-9-14-11(10)4-8-13-12/h5,9,13H,1-4,6-8H2
InChIKeyKJRXLIJOICRECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] – Structural Classification and Procurement Identity


6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] (CAS 1254344-95-0) is a spirocyclic heterocycle in which a cyclohexane ring is joined through a quaternary carbon to the 4-position of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. The formal molecular formula is C₁₂H₁₇NS with a molecular weight of 207.34 g·mol⁻¹ [1]. Its computed descriptors include an XLogP3 of 2.6, zero rotatable bonds, a topological polar surface area of 40.3 Ų, and a single hydrogen-bond donor [1]. The thieno[3,2-c]pyridine core has been validated as a pharmacophore for antipsychotic activity through potent serotonin 5‑HT₁/5‑HT₂ receptor affinity, while the spirocyclic cyclohexane motif has been patented as a means to increase metabolic stability in drug candidates [2][3].

Why Substituting 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] with Ring-Size Analogs or Non-Spiro Scaffolds Compromises Project Outcomes


Spirocyclic cyclohexane-fused thienopyridines are not functionally interchangeable with their cyclobutane, cyclopentane, or non-spirocyclic counterparts because the spiro ring size directly governs lipophilicity (XLogP3), three-dimensional shape, and metabolic clearance rate. A single methylene-unit expansion or contraction shifts logP by >0.5 units and alters the scaffold's ability to fill hydrophobic protein pockets while maintaining metabolic stability [1]. The cyclohexane spiro center introduces conformational constraint absent in simple 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, locking the secondary amine into a specific orientation that influences hydrogen-bond geometry and target selectivity [1][2]. Unlike the parent thieno[3,2-c]pyridine, which exhibits mixed serotonin/dopamine receptor profiles, the spirocyclic constraint can be leveraged to tune selectivity and off-target liability [2][3]. Generic substitution without quantitative understanding of these parameters risks selecting a building block with mismatched physicochemical properties that fails to reproduce structure-activity relationships or in vivo pharmacokinetics.

Quantitative Comparator Evidence for 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates Cyclohexane Spiro from Cyclobutane and Cyclopentane Analogs

The cyclohexane-spiro derivative exhibits an XLogP3 of 2.6, compared to 1.7 for the cyclobutane analog (CID 130787511) [1][2]. The cyclopentane analog (CAS 1254344-93-8, C₁₁H₁₅NS, MW 193.31) possesses an intermediate molecular size; its XLogP3, while not independently computed in PubChem, is expected by methylene-unit extrapolation to fall near 2.1–2.2 . The ΔXLogP3 of +0.9 versus cyclobutane and an estimated +0.4–0.5 versus cyclopentane places the cyclohexane compound in a distinct lipophilicity window suitable for targets requiring balanced passive permeability and aqueous solubility.

Medicinal chemistry Lipophilicity optimization Lead optimization

Zero Rotatable Bonds Confers Conformational Rigidity Absent in Non-Spiro 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

The target spirocyclic compound has zero rotatable bonds (PubChem computed property), meaning all bond rotations are locked by the spiro junction and fused ring system [1]. In contrast, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (non-spiro) possesses at least one rotatable bond (the exocyclic substituent at the 4-position) and substantial conformational flexibility of the tetrahydropyridine ring, which can adopt multiple low-energy conformations [2]. The entropic penalty upon binding is therefore inherently lower for the spiro compound, a feature exploited in the Grünenthal patent family where spirocyclic cyclohexane derivatives targeting opioid receptors demonstrated improved binding characteristics through pre-organized geometry [3].

Conformational constraint Scaffold diversity Structure-based design

Spirocyclic Cyclohexane Motif Is Associated with Increased Metabolic Stability Relative to Non-Constrained Analogs

The Grünenthal patent (US 7,960,404) explicitly claims that spirocyclic cyclohexane compounds of formula I, wherein the spiro junction constrains the amine-containing ring system, 'exhibit increased metabolic stability' relative to non-spiro counterparts [1]. This class-level inference is supported by the broader medicinal chemistry principle that spirocyclic groups increase volume and lipophilicity while being significantly less prone to cytochrome P450-mediated oxidative metabolism than their flexible or monocyclic analogs . While direct head-to-head microsomal half-life data for this specific compound have not been published, the cyclohexane spiro architecture is purposefully designed to shield the secondary amine and the electron-rich thiophene from metabolic attack, addressing a key liability of the parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold.

ADME Metabolic stability Drug-likeness optimization

Topological Polar Surface Area of 40.3 Ų Is Consistent Across Spiro-Ring Homologs, but Molecular Volume Scales with Ring Size

The topological polar surface area (TPSA) is computed as 40.3 Ų for both the cyclohexane (CID 84053302) and cyclobutane (CID 130787511) spiro analogs, reflecting the identical heteroatom count and connectivity pattern [1][2]. In contrast, molecular weight increases by 28.1 g·mol⁻¹ (+15.7%) from the cyclobutane (179.28 g·mol⁻¹) to the cyclohexane analog (207.34 g·mol⁻¹), and exact mass increases from 179.077 to 207.108 Da [1][2]. This means the cyclohexane compound occupies a larger molecular volume while maintaining the same hydrogen-bonding capacity, a property profile favorable for targets where increased hydrophobic surface contact is desired without altering TPSA-dependent permeability characteristics such as blood–brain barrier penetration.

Physicochemical profiling BBB permeability Property-based design

Procurement-Relevant Application Scenarios for 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] Based on Differentiated Evidence


Focused Library Synthesis for G-Protein-Coupled Receptor (GPCR) Lead Optimization Requiring Defined Lipophilicity Windows

The compound's XLogP3 of 2.6, combined with its spirocyclohexane conformational constraint, makes it a preferred building block for generating focused libraries targeting GPCRs—particularly serotonin and opioid receptor subtypes—where the thieno[3,2-c]pyridine core has established pharmacophoric activity [1][2]. The higher lipophilicity versus the cyclobutane analog (ΔXLogP3 = +0.9) supports exploration of deeper hydrophobic sub-pockets, while the zero-rotatable-bond architecture ensures consistent binding-mode geometry across library members [1][3].

Late-Stage Lead Optimization Where Metabolic Stability of the Secondary Amine Is a Critical Milestone

Programs that have identified hERG, solubility, or metabolic liabilities in flexible 4-substituted tetrahydrothienopyridine leads can use this spirocyclic cyclohexane building block to introduce conformational rigidity associated with increased metabolic stability, as claimed in the Grünenthal patent family [2]. The spiro junction shields the secondary amine from oxidative N-dealkylation, a common metabolic soft spot, without requiring additional protecting-group strategies or prodrug approaches [2].

Structure-Based Drug Design Requiring Pre-Organized, Volume-Adjustable Scaffolds

Crystallography or cryo-EM programs that require a scaffold with zero rotatable bonds to minimize crystallographic disorder and maximize electron density interpretability can select this cyclohexane-spiro compound. The identical TPSA (40.3 Ų) across ring-size homologs, combined with a stepwise molecular-weight increase (+28 Da per methylene pair), allows systematic exploration of hydrophobic pocket volume without altering hydrogen-bond pharmacophore features, facilitating rational scaffold-hopping from cyclobutane or cyclopentane cores [3].

Quote Request

Request a Quote for 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.